1-Nitroazetidine-3-carboxylic acid
Overview
Description
1-Nitroazetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocycle. This compound is of significant interest due to its unique structural features and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of both a nitro group and a carboxylic acid group in the azetidine ring imparts unique reactivity and properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitroazetidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of azetidine-3-carboxylic acid with nitric acid can yield this compound. Another method involves the nitration of azetidine-3-carboxylic acid using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 1-Nitroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1-aminoazetidine-3-carboxylic acid.
Substitution: Formation of azido or cyano derivatives of azetidine.
Scientific Research Applications
1-Nitroazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-nitroazetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: Lacks the nitro group, resulting in different reactivity and applications.
1-Aminoazetidine-3-carboxylic acid: Formed by the reduction of 1-nitroazetidine-3-carboxylic acid, with distinct biological activities.
3-Nitroazetidine: Similar structure but with the nitro group at a different position, leading to different chemical properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a carboxylic acid group in the same molecule. This combination imparts unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-nitroazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O4/c7-4(8)3-1-5(2-3)6(9)10/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLVHFJMYNKSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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